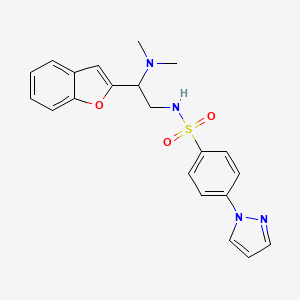
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that combines a benzofuran moiety with a pyrazole and sulfonamide structure, suggesting potential biological activity in various therapeutic areas. This compound's unique structural features indicate its relevance in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure
The molecular formula of this compound is C21H22N4O3S. The structure includes:
- Benzofuran : A bicyclic compound that often exhibits biological activity.
- Dimethylaminoethyl group : Known for enhancing solubility and biological activity.
- Pyrazole : Associated with various pharmacological effects, including anti-inflammatory and antitumor properties.
- Benzenesulfonamide : A functional group that contributes to the compound's solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzofuran and pyrazole moieties exhibit significant antimicrobial properties. For example, derivatives of benzofuran have shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain benzofuran derivatives possess minimal inhibitory concentrations (MICs) lower than 10 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor activity. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The incorporation of the pyrazole ring in this compound may enhance its potential as an antitumor agent .
Study 1: Antimicrobial Efficacy
A study conducted by Manna and Agrawal synthesized various indophenazine derivatives of benzofuran, which exhibited strong antibacterial activity against E. coli and P. aeruginosa. The most active derivative had an MIC comparable to established antibiotics .
Study 2: Anticancer Potential
Research on pyrazole derivatives has highlighted their ability to inhibit telomerase and Aurora-A kinase, both of which are critical in cancer cell proliferation. Compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive review on the SAR of benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. The presence of electron-donating groups like dimethylamino further increases potency .
Summary Table of Biological Activities
| Activity Type | Compound | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antimicrobial | Benzofuran Derivatives | < 10 μg/mL | E. coli, S. aureus |
| Anticancer | Pyrazole Derivatives | Nanomolar range | Various cancer cell lines |
| Enzyme Inhibition | Pyrazole-based Compounds | IC50 = 0.0075 μM | Telomerase, Aurora-A Kinase |
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24(2)19(21-14-16-6-3-4-7-20(16)28-21)15-23-29(26,27)18-10-8-17(9-11-18)25-13-5-12-22-25/h3-14,19,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXLBQIZXMVOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














